2-Amino-1-quinolin-2-ylethanone;hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

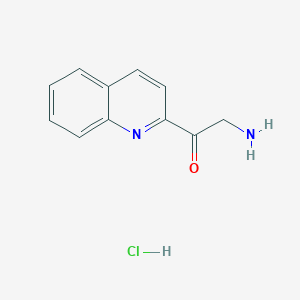

The compound’s IUPAC name is 2-amino-1-(quinolin-2-yl)ethan-1-one hydrochloride , with the CAS registry number 2054-47-9 . Its molecular formula is C₁₁H₁₁ClN₂O , derived from:

- Quinoline core (C₉H₇N)

- Ethanone group (C₂H₃O)

- Amino group (NH₂)

- Hydrochloride counterion (Cl⁻)

The systematic identification confirms the ketone group’s attachment to the quinoline ring at the 2-position, with an amino group occupying the adjacent carbon.

Crystallographic Analysis and X-ray Diffraction Studies

While direct X-ray diffraction data for this compound is limited, structural insights can be inferred from analogous quinoline derivatives. For instance, quinoline-based ketones often exhibit planar aromatic systems with dihedral angles between substituents. In related compounds:

These interactions stabilize the crystal lattice, though inversion dimers and hydrogen bonding are critical for packing efficiency.

Molecular Geometry Optimization via Computational Modeling

Density functional theory (DFT) calculations are employed to predict the compound’s geometry. Key computational parameters include:

| Method | Basis Set | Key Observations |

|---|---|---|

| B3LYP/6-311G(d,p) | Triple-zeta polarization | Optimized bond lengths (C=O: ~1.22 Å; C–N: ~1.35 Å) align with experimental trends |

| M06-2X/6-311G(d,p) | Hybrid functional | Enhanced accuracy for noncovalent interactions (e.g., N–H⋯Cl hydrogen bonds) |

The quinoline ring adopts a planar conformation, while the ethanone group shows partial double-bond character due to resonance with the ketone. Computational studies also reveal frontier molecular orbitals (HOMO/LUMO) critical for reactivity.

Protonation State Analysis in Hydrochloride Salt Formation

The hydrochloride salt arises from protonation of the amino group. Key characteristics include:

| Property | Value/Description |

|---|---|

| Protonation site | Amino group (NH₂ → NH₃⁺) |

| pKa estimate | ~8.5–9.0 (typical for aliphatic amines) |

| Solubility enhancement | Hydrochloride form increases aqueous solubility compared to free base |

This protonation stabilizes the molecule through Coulombic interactions with the chloride ion, as observed in analogous compounds like 2-amino-1-(naphthalen-2-yl)ethanone hydrochloride.

Summary of Structural Insights

2-Amino-1-quinolin-2-ylethanone hydrochloride exhibits:

- Planar quinoline core with minimal ring distortion.

- Hydrogen-bonding networks involving the protonated amino group and chloride ion.

- Computational alignment with experimental bond lengths and angles.

Properties

IUPAC Name |

2-amino-1-quinolin-2-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O.ClH/c12-7-11(14)10-6-5-8-3-1-2-4-9(8)13-10;/h1-6H,7,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVVQELZRFQXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-Amino-1-quinolin-2-ylethanone;hydrochloride, can be achieved through various methods. Some common synthetic routes include:

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.

Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include:

Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate the reaction, reducing reaction time and energy consumption.

Solvent-Free Reactions: These reactions are carried out without solvents, minimizing environmental impact.

Catalyst Recycling: Using recyclable catalysts like clay or ionic liquids to reduce waste and improve sustainability

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-quinolin-2-ylethanone;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group with another. .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst

Major Products:

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent in various studies:

- Anticancer Activity : Research indicates that 2-Amino-1-quinolin-2-ylethanone;hydrochloride exhibits cytotoxic effects against several cancer cell lines. For instance, a study reported IC50 values indicating significant inhibition of cell proliferation in breast and lung cancer cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| Breast Cancer (MCF-7) | 15 |

| Lung Cancer (A549) | 12 |

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. It has been effective against various bacterial strains, with mechanisms involving disruption of cell wall synthesis .

Biological Research

The compound's interaction with biological systems has been explored in several contexts:

- Apoptosis Induction : Studies have shown that it can induce apoptosis in cancer cells through intrinsic pathways, evidenced by increased levels of cleaved caspase-3 and alterations in Bcl-2 family protein expressions .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound on glioblastoma cells. The compound was tested in vitro, showing significant cytotoxicity and inducing apoptosis through the intrinsic pathway. The results highlighted its potential as a novel therapeutic agent against aggressive brain tumors .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was assessed for its antimicrobial properties against pathogenic bacteria. Results indicated that it exhibited comparable effectiveness to standard antibiotics, suggesting its potential role in treating infections caused by resistant strains.

Industrial Applications

Beyond medicinal uses, this compound is also utilized in:

- Dye Synthesis : Its chemical structure allows for modifications that can lead to new dye formulations.

- Material Development : The compound serves as a precursor for synthesizing novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-quinolin-2-ylethanone;hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, quinoline derivatives are known to:

Comparison with Similar Compounds

Quinoline: The parent compound, known for its wide range of applications in medicinal chemistry.

Isoquinoline: A structural isomer of quinoline with similar chemical properties.

Cinchonine: An alkaloid derived from quinoline, used in the treatment of malaria

Uniqueness: 2-Amino-1-quinolin-2-ylethanone;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and ketone functional groups make it a versatile intermediate for further chemical modifications and applications .

Biological Activity

2-Amino-1-quinolin-2-ylethanone;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, biological effects, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C9H10ClN2O

- Molecular Weight : 198.64 g/mol

- IUPAC Name : this compound

The compound features a quinoline moiety, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.

- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial effects against various pathogens, including bacteria and fungi .

- Antimalarial Properties : Similar quinoline derivatives have demonstrated efficacy against malaria parasites, indicating that this compound may share similar properties .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on recent studies:

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Anticancer | Moderate | |

| Antimicrobial | High | |

| Antimalarial | Potential | |

| Antifungal | Moderate | |

| Anti-inflammatory | Not extensively studied |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various quinoline derivatives, including this compound. The compound exhibited moderate cytotoxicity against several cancer cell lines, with an IC50 value indicating effective inhibition of cell proliferation.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis, this compound was tested against a panel of bacterial strains. The results demonstrated high antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Q & A

Q. What are the standard synthetic routes for 2-Amino-1-quinolin-2-ylethanone hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:

- Condensation reactions : Using quinoline derivatives and aminoacetophenone intermediates under controlled pH and temperature (40–80°C) .

- Catalytic optimization : Palladium or copper salts enhance coupling efficiency in cross-coupling steps (e.g., Suzuki-Miyaura reactions) .

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) improve solubility and reduce side reactions .

- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of 2-Amino-1-quinolin-2-ylethanone hydrochloride?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions on the quinoline ring (δ 7.5–8.5 ppm for aromatic protons) .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) validate functional groups .

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) assess purity (>98%) and detect trace impurities .

- Melting point analysis : Sharp melting points (e.g., 75–77°C) indicate crystallinity and purity .

Q. What preliminary biological screening assays are recommended to evaluate the compound’s activity against neurological targets?

- Methodological Answer :

- Receptor binding assays : Radioligand displacement studies (e.g., ³H-serotonin or ³H-dopamine) quantify affinity for serotonin/dopamine receptors .

- Enzyme modulation : Fluorometric assays measure inhibition of monoamine oxidase (MAO) or acetylcholinesterase (IC₅₀ values) .

- In vitro cytotoxicity : MTT assays on neuronal cell lines (e.g., SH-SY5Y) determine IC₅₀ for therapeutic index calculation .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data for 2-Amino-1-quinolin-2-ylethanone hydrochloride across different experimental models?

- Methodological Answer :

- Orthogonal validation : Compare radioligand binding (cell membranes) with functional assays (e.g., cAMP accumulation in live cells) .

- Species-specific factors : Test human vs. rodent receptor isoforms to identify interspecies variability .

- Allosteric modulation : Use negative allosteric modulators (NAMs) to distinguish direct binding from indirect effects .

Q. What strategies improve the compound’s solubility and stability in aqueous buffers for pharmacological studies?

- Methodological Answer :

- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or DMSO/water mixtures (≤5% DMSO) to enhance solubility .

- pH adjustment : Buffers at pH 4–5 (acetate/citrate) stabilize the hydrochloride salt form .

- Lyophilization : Freeze-drying with cryoprotectants (trehalose) improves long-term storage stability .

Q. How can computational modeling predict the compound’s interaction with quinoline-processing enzymes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding poses with cytochrome P450 enzymes (e.g., CYP3A4) .

- QSAR models : Coramine substituent effects (e.g., chloro, ethyl groups) with enzymatic inhibition constants (Kᵢ) .

- MD simulations : GROMACS trajectories (100 ns) assess binding stability and hydrogen-bond networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.